molecular formula C25H32N2O4 B2727221 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide CAS No. 921541-42-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2727221
CAS RN: 921541-42-6
M. Wt: 424.541
InChI Key: QCUHSGCWLLZKFV-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis in Drug Metabolites

  • The enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists showcases the importance of chirality in drug metabolism and activity. This synthesis path, including lipase-catalyzed transesterification, is crucial for producing enantiomerically pure compounds, potentially improving drug efficacy and safety (Matsubara et al., 2000).

Claisen—Eschenmoser Reaction for Heterocyclic Compounds

  • The application of Claisen—Eschenmoser reactions in synthesizing N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides demonstrates the versatility of this method in creating complex heterocyclic compounds. These reactions are fundamental in developing new therapeutic agents with potential for treating various diseases (Mukhanova et al., 2007).

Silylation and Heterocycle Formation

  • Exploring the silylation of N-(2-hydroxyphenyl)acetamide has led to the formation of silaheterocyclic compounds, revealing the chemical diversity achievable through silylation. Such compounds have potential applications in materials science and as pharmacophores in drug discovery (Lazareva et al., 2017).

Cardiotonic Agents Development

  • The discovery of potent cardiotonics, such as derivatives of dihydropyridazinone, highlights the application of complex organic synthesis in developing new treatments for heart diseases. These compounds show significant inotropic activity, offering new avenues for therapeutic intervention (Robertson et al., 1986).

Antiallergic Agents Synthesis

  • The synthesis of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives and their evaluation as antiallergic agents exemplify the role of synthetic chemistry in addressing allergic reactions. This research underscores the importance of structural modification in enhancing the efficacy and selectivity of pharmacological agents (Ohshima et al., 1992).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)11-12-27-21-10-9-19(14-22(21)31-16-25(4,5)24(27)29)26-23(28)15-30-20-8-6-7-18(3)13-20/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUHSGCWLLZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide

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